molecular formula C19H22O2 B077912 Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- CAS No. 10506-91-9

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl-

Cat. No. B077912
CAS RN: 10506-91-9
M. Wt: 282.4 g/mol
InChI Key: LRKJTGSTYTYPDO-NWGLXNPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is a synthetic compound known for its biochemical and physiological effects. This compound is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is not fully understood. However, it is believed to act as an estrogen receptor agonist, which means that it binds to estrogen receptors and activates them. This activation can lead to changes in gene expression and other physiological processes.

Biochemical And Physiological Effects

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- has been shown to have several biochemical and physiological effects. These effects include the regulation of bone density, the modulation of lipid metabolism, and the regulation of reproductive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- in lab experiments is its estrogenic activity. This makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions.

Future Directions

There are several future directions for research involving Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl-. One potential direction is the development of new estrogen receptor agonists that have improved safety profiles. Another direction is the investigation of the potential anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- is a synthetic compound that has potential applications in scientific research. Its unique properties make it useful in studying the effects of estrogen on various physiological processes. However, it is important to use this compound in appropriate concentrations and to take appropriate safety precautions. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- can be synthesized by several methods. One of the most common methods is the oxidation of 3-hydroxy-6-methyl-estra-1,3,5(10),7-tetraen-17-one. This method involves the use of oxidizing agents such as chromium trioxide or potassium permanganate to convert the starting material into the desired compound.

Scientific Research Applications

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl- has been widely used in scientific research due to its potential applications. One of the most common applications is in the field of endocrinology. This compound has been shown to have estrogenic activity, which makes it useful in studying the effects of estrogen on various physiological processes.

properties

CAS RN

10506-91-9

Product Name

Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-6-methyl-

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-6,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-11-9-16-14(13-4-3-12(20)10-15(11)13)7-8-19(2)17(16)5-6-18(19)21/h3-4,9-10,14,16-17,20H,5-8H2,1-2H3/t14-,16-,17+,19+/m1/s1

InChI Key

LRKJTGSTYTYPDO-NWGLXNPWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C1C=C(C=C4)O

SMILES

CC1=CC2C(CCC3(C2CCC3=O)C)C4=C1C=C(C=C4)O

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3=O)C)C4=C1C=C(C=C4)O

synonyms

3-Hydroxy-6-methylestra-1,3,5(10),6-tetren-17-one

Origin of Product

United States

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